Diosbulbin B

Übersicht

Beschreibung

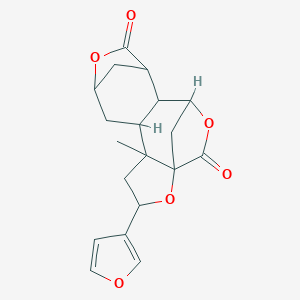

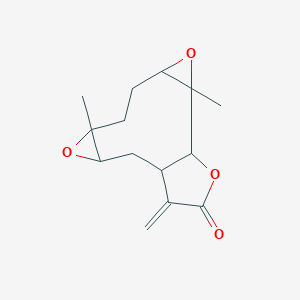

Diosbulbin B ist eine Diterpenlactonverbindung, die hauptsächlich in der Knolle von Dioscorea bulbifera L. vorkommt, die allgemein als Luftkartoffel-Yamswurzel bekannt ist. Diese Verbindung ist bekannt für ihre bedeutenden pharmakologischen Aktivitäten, einschließlich ihrer Antitumor- und entzündungshemmenden Eigenschaften. Es wird auch mit Hepatotoxizität und anderen toxischen Wirkungen in Verbindung gebracht .

Wissenschaftliche Forschungsanwendungen

Diosbulbin B has several scientific research applications, including:

Wirkmechanismus

Target of Action

Diosbulbin B (DSB) is a major component of Dioscorea bulbifera L., a common herbal medicine . It has been found to interact with several targets, including the PD-L1/NLRP3 signaling pathway and the oncogene Yin Yang 1 (YY1) . These targets play crucial roles in cell cycle regulation, apoptosis, and pyroptotic cell death .

Mode of Action

DSB interacts with its targets in a complex manner. It has been reported that low-dose DSB can downregulate PD-L1 to activate the NLRP3-mediated pyroptotic cell death pathway . Additionally, DSB can directly interact with YY1 and inhibit its expression . The reduction in YY1 results in the triggering of the tumor suppressor P53, which induces cell cycle arrest and apoptosis in non-small cell lung cancer (NSCLC) cells .

Biochemical Pathways

DSB affects several biochemical pathways. It has been found to inhibit fatty acid β-oxidation, partial glycolysis, and the TCA cycle . Dsb treatment can also compensate for the low adenosine triphosphate (atp) supply levels by improving the efficiency of the last step of the glycolysis reaction and by increasing the rate of anaerobic glycolysis .

Pharmacokinetics

The metabolism and reactive metabolites of DSB in vitro (with human and animal liver microsomes) and in vivo in rats have been investigated . DSB is first catalyzed into reactive metabolites of 2-butene-1,4-dial derivatives dependent on NADPH . The bioactivation enzymes of DSB were identified as CYP3A4/5, 2C9, and 2C19 . CYP3A4 was found to be the primary enzyme .

Result of Action

DSB has been shown to have significant effects on cells. Specifically, it can induce significant G0/G1 phase arrest and apoptosis in A549, PC-9, and H1299 cells . It also notably inhibits the growth of subcutaneous tumors in nude mice . Moreover, DSB can trigger cell pyroptosis in cisplatin-resistant gastric cancer (CR-GC) cells co-treated with cisplatin .

Action Environment

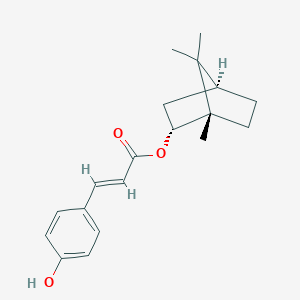

The action of DSB can be influenced by environmental factors. For instance, the gender difference in CYP3A expression in mice and rats contributed to the gender-related liver injury and pharmacokinetics in mice and rats, respectively . Furthermore, the hepatotoxicity of DSB can be prevented by ferulic acid , suggesting that the presence of other compounds can influence the action, efficacy, and stability of DSB.

Safety and Hazards

Diosbulbin B is toxic and contains a pharmaceutically active ingredient . It can cause moderate to severe irritation to the skin and eyes . It is recommended to avoid inhalation and contact with skin, eyes, and clothing . Personal protective equipment, including chemical-resistant rubber gloves and chemical safety goggles, should be used when handling this compound .

Biochemische Analyse

Biochemical Properties

Diosbulbin B interacts with various enzymes, proteins, and other biomolecules. It requires metabolic activation for inducing liver injury . Protein covalent binding of an electrophilic reactive intermediate of this compound is considered to be one of the key mechanisms of cytotoxicity . The reactive metabolites of this compound are formed by the action of CYP3A4/5, 2C9, and 2C19 enzymes .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been found to hinder the progression of non-small cell lung cancer (NSCLC) both in vitro and in vivo settings at a no-observed-adverse-effect concentration (NOAEC) and a safe dosage . Specifically, this compound induced significant G0/G1 phase arrest and apoptosis in A549, PC-9, and H1299 cells .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. The molecular mechanism underlying toxicity in mouse lung cells is the this compound-mediated inhibition of fatty acid β-oxidation, partial glycolysis, and the TCA cycle . This compound treatment can also compensate for the low Adenosine triphosphate (ATP) supply levels by improving the efficiency of the last step of the glycolysis reaction and by increasing the rate of anaerobic glycolysis .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. For instance, the crosslink showed time- and dose-dependence in animals given this compound . The levels of hepatic protein adductions were proportional to the severity of hepatotoxicity of this compound .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Low-dose this compound (12.5 μM) downregulated PD-L1 to activate NLRP3-mediated pyroptosis, and inhibited cancer stem cells (CSCs) properties, to sensitize cisplatin-resistant gastric cancer (GC) cells to cisplatin .

Metabolic Pathways

This compound is involved in various metabolic pathways. The main metabolic pathway of this compound involves the action of CYP3A4/5, 2C9, and 2C19 enzymes . This compound is first catalyzed into reactive metabolites of 2-butene-1,4-dial derivatives dependent on NADPH .

Transport and Distribution

It is known that this compound is metabolized to a cis-enedial intermediate which reacts with protein to form protein covalent binding and induces hepatotoxicity .

Subcellular Localization

It is known that this compound can induce significant G0/G1 phase arrest and apoptosis in A549, PC-9, and H1299 cells , suggesting that it may have significant effects on the cell cycle and apoptosis pathways.

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen

Diosbulbin B kann durch verschiedene chemische Reaktionen synthetisiert werden, an denen die Furan-Einheit beteiligt ist. Eine gängige Methode beinhaltet die Verwendung von Cytochrom-P450-Enzymen, um die Bildung reaktiver Zwischenprodukte aus Dioscorea bulbifera L. zu katalysieren. Extrakte . Der Syntheseweg umfasst typischerweise Schritte wie Oxidation, Reduktion und Cyclisierung, um die Furan-haltige Diterpenlactonstruktur zu bilden.

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound beinhaltet die Extraktion und Reinigung der Verbindung aus Dioscorea bulbifera L. Dieser Prozess beinhaltet Lösungsmittelextraktion, Chromatographie und Kristallisation, um hochreines this compound zu erhalten .

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Reduktion: Die Reduktion des Furanrings kann zur Bildung weniger toxischer Derivate führen.

Substitution: Substitutionsreaktionen, an denen die Furan-Einheit beteiligt ist, können die biologische Aktivität von this compound verändern.

Häufige Reagenzien und Bedingungen

Oxidationsmittel: Häufige Oxidationsmittel, die in den Reaktionen von this compound verwendet werden, umfassen Wasserstoffperoxid und Cytochrom-P450-Enzyme.

Reduktionsmittel: Natriumborhydrid und andere Reduktionsmittel werden verwendet, um den Furanring zu reduzieren.

Lösungsmittel: Organische Lösungsmittel wie Methanol, Ethanol und Dichlormethan werden häufig in den Reaktionen verwendet, an denen this compound beteiligt ist.

Hauptprodukte, die gebildet werden

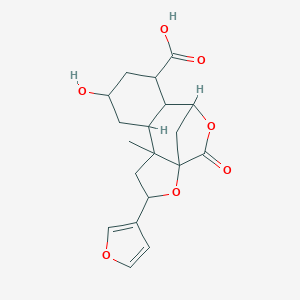

Die Hauptprodukte, die aus den Reaktionen von this compound gebildet werden, umfassen verschiedene oxidierte und reduzierte Derivate, die unterschiedliche biologische Aktivitäten und Toxizitäten aufweisen können .

Wissenschaftliche Forschungsanwendungen

This compound hat mehrere wissenschaftliche Forschungsanwendungen, darunter:

Chemie: Wird als Modellverbindung verwendet, um die Reaktivität von Furan-haltigen Diterpenen zu untersuchen.

Biologie: Untersucht auf seine Auswirkungen auf zelluläre Prozesse wie Apoptose und Autophagie.

Medizin: Erforscht wegen seines möglichen Antitumor- und entzündungshemmenden Potenzials.

Industrie: Wird bei der Entwicklung neuer Arzneimittel und als Referenzverbindung in toxikologischen Studien verwendet.

Wirkmechanismus

This compound entfaltet seine Wirkung durch verschiedene Mechanismen:

Mitochondrien-abhängige Apoptose: This compound induziert Apoptose in Hepatozyten durch die Bildung von reaktiven Sauerstoffspezies und die Aktivierung von Caspasen.

Autophagie-Regulation: This compound moduliert die Autophagie, die entweder vor seinen toxischen Wirkungen schützen oder diese verschlimmern kann.

Metabolische Aktivierung: Die Furan-Einheit von this compound wird metabolisch aktiviert, um reaktive Zwischenprodukte zu bilden, die an Proteine binden und Hepatotoxizität verursachen.

Analyse Chemischer Reaktionen

Types of Reactions

Diosbulbin B undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form reactive intermediates that contribute to its hepatotoxicity.

Reduction: Reduction of the furan ring can lead to the formation of less toxic derivatives.

Substitution: Substitution reactions involving the furan moiety can modify the biological activity of this compound.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents used in the reactions of this compound include hydrogen peroxide and cytochrome P450 enzymes.

Reducing Agents: Sodium borohydride and other reducing agents are used to reduce the furan ring.

Major Products Formed

The major products formed from the reactions of this compound include various oxidized and reduced derivatives, which can have different biological activities and toxicities .

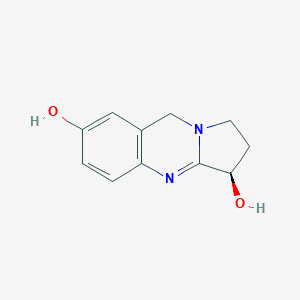

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Einzigartigkeit

This compound ist einzigartig aufgrund seiner potenten Antitumor- und entzündungshemmenden Aktivitäten, gekoppelt mit seiner signifikanten Hepatotoxizität. Das Vorhandensein der Furan-Einheit ist ein Schlüsselfaktor für seine biologische Aktivität und Toxizität .

Eigenschaften

IUPAC Name |

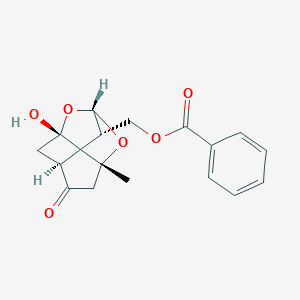

(1S,3R,5S,6R,8R,11R,12S,13S)-3-(furan-3-yl)-5-methyl-2,9,14-trioxapentacyclo[11.2.1.18,11.01,5.06,12]heptadecane-10,15-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O6/c1-18-6-13(9-2-3-22-8-9)25-19(18)7-14(24-17(19)21)15-11-4-10(5-12(15)18)23-16(11)20/h2-3,8,10-15H,4-7H2,1H3/t10-,11+,12+,13+,14-,15+,18-,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEANLIISUSNNDX-YHPVUIEZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(OC13CC(C4C2CC5CC4C(=O)O5)OC3=O)C6=COC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12C[C@@H](O[C@@]13C[C@@H]([C@H]4[C@H]2C[C@@H]5C[C@H]4C(=O)O5)OC3=O)C6=COC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

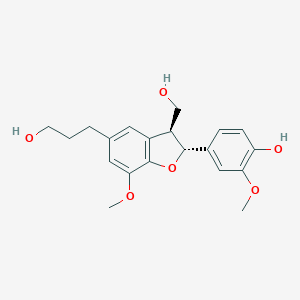

![(1s,4r,6s)-1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octan-6-ol](/img/structure/B198510.png)

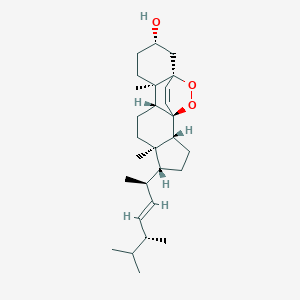

![(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,3E,5S)-5-ethyl-6-methylhepta-3,6-dien-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B198988.png)